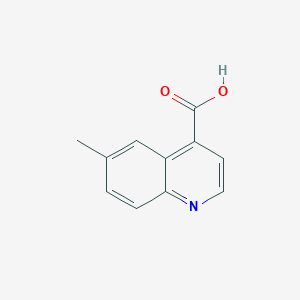
(4-Chlorophenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)silane is an organosilicon compound characterized by a benzene ring substituted with a chlorine atom and a silyl group at the para positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)silane typically involves the chlorination of a silyl-substituted benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with a silyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar Friedel-Crafts conditions. The scalability of this method allows for the efficient production of the compound for various applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The silyl group can be oxidized to form silanols or siloxanes under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding a silyl-substituted benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of phenols, amines, or other substituted benzenes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silyl-substituted benzene.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)silane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organosilicon compounds.
Materials Science: Incorporated into polymers and resins to enhance their properties.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)silane in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the chlorine and silyl groups. This activation facilitates nucleophilic attack on the ring, leading to various substitution and addition reactions. The silyl group can also participate in coordination with metal catalysts, enhancing the reactivity of the compound in catalytic processes.
Comparación Con Compuestos Similares
Benzene, 1-chloro-4-methyl-: Similar structure but with a methyl group instead of a silyl group.
Benzene, 1-chloro-4-phenyl-: Similar structure but with a phenyl group instead of a silyl group.
Benzene, 1-chloro-4-ethyl-: Similar structure but with an ethyl group instead of a silyl group.
Uniqueness: (4-Chlorophenyl)silane is unique due to the presence of the silyl group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. The silyl group also allows for the formation of silicon-based polymers and materials, which are not possible with other substituents.
Propiedades
Número CAS |
3724-36-5 |
|---|---|
Fórmula molecular |
C6H4ClSi |
Peso molecular |
139.63 g/mol |
InChI |
InChI=1S/C6H4ClSi/c7-5-1-3-6(8)4-2-5/h1-4H |
Clave InChI |
IDUDYCIMDWCOOK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[Si])Cl |
SMILES canónico |
C1=CC(=CC=C1[Si])Cl |
| 3724-36-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



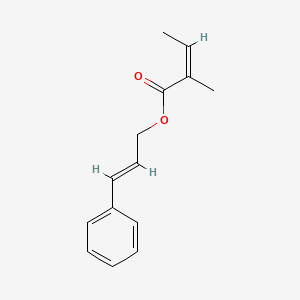
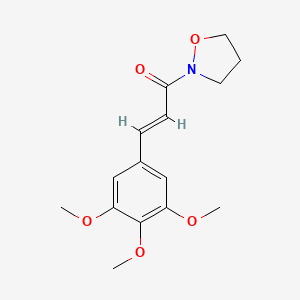
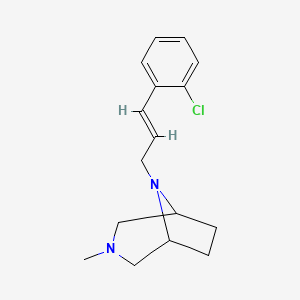
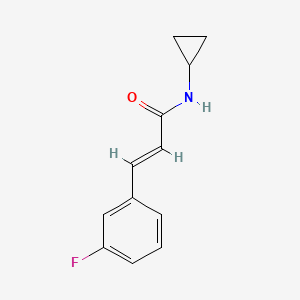


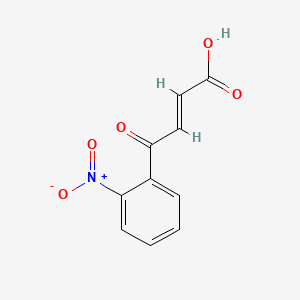
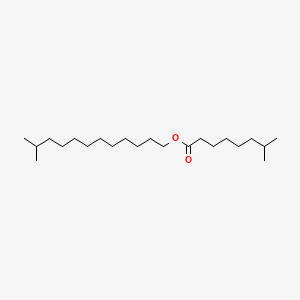
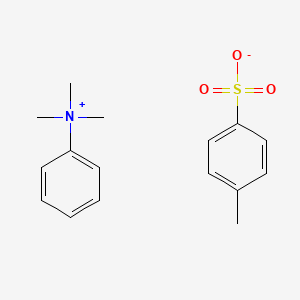
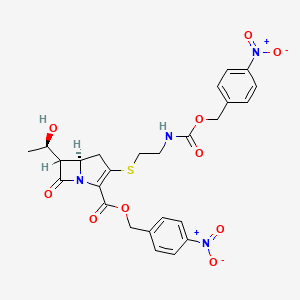

![3-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1623522.png)
